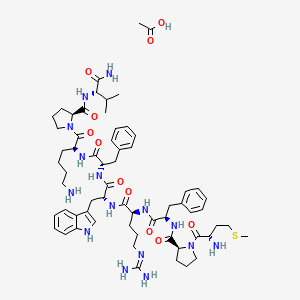

Nonapeptide-1 acetate salt

Description

Properties

IUPAC Name |

acetic acid;(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H87N15O9S.C2H4O2/c1-37(2)51(52(64)77)74-58(83)50-26-16-31-76(50)60(85)45(23-12-13-28-62)70-55(80)46(33-38-17-6-4-7-18-38)71-56(81)48(35-40-36-68-43-22-11-10-21-41(40)43)72-53(78)44(24-14-29-67-61(65)66)69-54(79)47(34-39-19-8-5-9-20-39)73-57(82)49-25-15-30-75(49)59(84)42(63)27-32-86-3;1-2(3)4/h4-11,17-22,36-37,42,44-51,68H,12-16,23-35,62-63H2,1-3H3,(H2,64,77)(H,69,79)(H,70,80)(H,71,81)(H,72,78)(H,73,82)(H,74,83)(H4,65,66,67);1H3,(H,3,4)/t42-,44-,45-,46-,47+,48+,49-,50-,51-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIETVBVGJPGIIS-UYTYCWBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCSC)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCSC)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H91N15O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1266.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nonapeptide-1 Acetate Salt: A Technical Guide to its Mechanism of Action in Melanocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonapeptide-1, also known commercially as Melanostatin™-5, is a synthetic biomimetic peptide that has garnered significant attention for its targeted action on melanogenesis.[1][2] As an antagonist of the alpha-melanocyte-stimulating hormone (α-MSH), it offers a precise mechanism for modulating skin pigmentation.[1][2][3][4][5] This technical guide provides an in-depth examination of the molecular mechanism of action of Nonapeptide-1 acetate (B1210297) salt in melanocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways. Its primary function is to competitively block the Melanocortin 1 Receptor (MC1R), thereby inhibiting the downstream signaling cascade responsible for melanin (B1238610) synthesis.[1][2][6] This action effectively reduces hyperpigmentation from various triggers, including UV exposure and inflammation, without exhibiting cytotoxicity towards melanocytes.[3][7]

Core Mechanism of Action: Competitive Antagonism of MC1R

The cornerstone of Nonapeptide-1's activity lies in its structural similarity to α-MSH, the natural ligand for the MC1R.[2] This mimicry allows it to act as a competitive antagonist, binding to MC1R on the surface of melanocytes but failing to trigger the receptor's activation.[2][6][8][9]

The Endogenous Melanogenesis Pathway (α-MSH Activation):

-

Ligand Binding: In response to stimuli like ultraviolet (UV) radiation, keratinocytes release α-MSH.[6] This hormone then binds to the G-protein coupled MC1R on melanocytes.[9][10]

-

Signal Transduction: The binding of α-MSH to MC1R activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[11]

-

Pathway Activation: Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).

-

Gene Transcription: Activated CREB promotes the transcription of the Microphthalmia-associated transcription factor (MITF).[11] MITF is the master regulator of melanocyte gene expression, essential for differentiation, proliferation, and survival.[12]

-

Enzyme Expression: MITF upregulates the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2/DCT).[11][13]

-

Melanin Synthesis: These enzymes catalyze the multi-step conversion of L-tyrosine to melanin pigment within specialized organelles called melanosomes.

Inhibitory Action of Nonapeptide-1: Nonapeptide-1 disrupts this entire cascade at the initial step. By occupying the MC1R binding site, it prevents α-MSH from binding and initiating the signal.[2][3][6][8] This blockade leads to a series of downstream inhibitory effects:

-

Prevention of cAMP Accumulation: It potently inhibits the α-MSH-induced rise in intracellular cAMP.[14][15]

-

Downregulation of MITF: Consequently, the expression of MITF is significantly diminished.[11][13][14][15]

-

Suppression of Melanogenic Enzymes: The reduction in MITF leads to decreased transcription and expression of tyrosinase, TRP1, and TRP2.[13][14][15]

-

Inhibition of Melanin Synthesis: With the key enzymatic machinery suppressed, the overall production of melanin is reduced by approximately 33%.[3][7]

Some evidence also suggests Nonapeptide-1 may interfere with the transfer of melanosomes from melanocytes to surrounding keratinocytes, further contributing to a more even skin tone.[8][11]

Quantitative Data Summary

The efficacy and selectivity of Nonapeptide-1 have been quantified in various in-vitro studies. The data below is summarized for comparative analysis.

Table 1: Receptor Binding Affinity & Selectivity

| Receptor | Binding Affinity (Ki) | Cell Line |

|---|---|---|

| MC1R | 40 nM | COS-1 (expressing human receptors)[14][15][16] |

| MC3R | 470 nM (0.47 µM) | COS-1 (expressing human receptors)[14][15][16] |

| MC4R | 1,340 nM (1.34 µM) | COS-1 (expressing human receptors)[14][15][16] |

| MC5R | 2,400 nM (2.4 µM) | COS-1 (expressing human receptors)[14][15][16] |

Lower Ki value indicates higher binding affinity. Data demonstrates high selectivity for MC1R.

Table 2: In-Vitro Inhibitory Concentrations (IC50)

| Parameter Inhibited | IC50 Value | Cell Type |

|---|---|---|

| α-MSH-induced cAMP Accumulation | 2.5 nM | Melanocytes[14][15] |

| α-MSH-induced Melanosome Dispersion | 11 nM | Melanocytes[4][5][14][15][17] |

| Melanin Synthesis | ~30 ppm | B16F10 cells[10] |

Table 3: Efficacy in Cellular Models

| Parameter Measured | Condition | Concentration | Result | Cell Type |

|---|---|---|---|---|

| Melanin Synthesis | Basal | 20 µM | Inhibition of basal synthesis | Human Epidermal Melanocytes (HEM)[14][15] |

| Melanin Synthesis | UVA-induced | 20 µM | Reversal of UVA-induced increase | HEM & HaCaT cells[14][15] |

| Gene Expression (MC1R, TYR, TRP1, TRP2, MITF) | α-MSH competition | 20 µM | Downregulation of expression | HEM & HaCaT cells[13][14][15] |

| Melanin Production | General | Not Specified | 33% reduction | Not Specified[3][7] |

Key Experimental Protocols

The following are detailed methodologies for experiments commonly cited in the evaluation of Nonapeptide-1's effects on melanocytes.

Cell Culture

-

Cell Lines: Human Epidermal Melanocytes (HEM), human keratinocyte cell line (HaCaT), and murine melanoma cells (B16F10) are frequently used.

-

Culture Medium: Cells are typically cultured in specialized melanocyte growth medium supplemented with growth factors, fetal bovine serum (FBS), and antibiotics.

-

Conditions: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Melanin Content Assay

-

Cell Seeding: Plate melanocytes (e.g., B16F10 or HEM) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of Nonapeptide-1 acetate salt, with or without a stimulant like α-MSH or UVA radiation (e.g., 15 J/cm²).[10] A vehicle control is run in parallel. Incubate for a specified period (e.g., 72 hours).

-

Cell Lysis: After incubation, wash cells with phosphate-buffered saline (PBS), detach, and centrifuge to form a cell pellet.

-

Solubilization: Lyse the pellet in 1N NaOH at an elevated temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.

-

Quantification: Measure the absorbance of the resulting solution at 405-475 nm using a spectrophotometer.

-

Normalization: Normalize melanin content to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA or Bradford assay).

Tyrosinase Activity Assay

-

Lysate Preparation: Following treatment as described above, wash cells with PBS and lyse them in a phosphate (B84403) buffer containing a non-ionic detergent (e.g., Triton X-100).

-

Reaction Initiation: In a 96-well plate, mix the cell lysate with a freshly prepared solution of L-DOPA (a tyrosinase substrate).

-

Incubation: Incubate the plate at 37°C for 1-2 hours. Tyrosinase in the lysate will convert L-DOPA to dopachrome (B613829).

-

Measurement: Measure the absorbance of dopachrome at 475-490 nm at regular intervals.

-

Calculation: Tyrosinase activity is calculated based on the rate of dopachrome formation and normalized to the total protein concentration of the lysate.

Gene Expression Analysis (RT-qPCR)

-

RNA Extraction: After cell treatment, extract total RNA using a commercial kit (e.g., TRIzol reagent or column-based kits).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with specific primers for target genes (MITF, TYR, TRP1, TRP2) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Analysis: Analyze the relative gene expression using the ΔΔCt method.

Summary of Signaling and Logical Relationships

The mechanism of Nonapeptide-1 can be understood as a hierarchical cascade of inhibitory events. The initial molecular interaction at the cell surface receptor dictates all subsequent intracellular effects, culminating in the desired physiological outcome of reduced pigmentation.

Conclusion

This compound operates via a highly specific and well-defined mechanism of action. By acting as a competitive antagonist at the MC1R, it effectively intercepts the primary signaling pathway that stimulates melanin production at its source.[6][10] Its ability to downregulate the master transcriptional regulator MITF and subsequent melanogenic enzymes provides a robust rationale for its use in cosmetic and dermatological applications aimed at reducing hyperpigmentation and promoting an even skin tone.[11][13] The quantitative data underscores its potency and selectivity, making it a valuable molecule for targeted modulation of melanocyte function.

References

- 1. parkmagazineny.com [parkmagazineny.com]

- 2. theskinbeneath.com [theskinbeneath.com]

- 3. Nonapeptide-1 | Melanostatine™ 5 | Cosmetic Ingredients Guide [ci.guide]

- 4. Nonapeptide-1 | 158563-45-2 [chemicalbook.com]

- 5. This compound | Melanocortin Receptor | TargetMol [targetmol.com]

- 6. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]

- 7. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]

- 8. delvebeauty.com [delvebeauty.com]

- 9. nbinno.com [nbinno.com]

- 10. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 11. storyconsole.miaminewtimes.com [storyconsole.miaminewtimes.com]

- 12. MITF in melanoma: mechanisms behind its expression and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biotechpeptides.com [biotechpeptides.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Nonapeptide-1 (acetate) - Applications - CAT N°: 27757 [bertin-bioreagent.com]

- 17. mybiosource.com [mybiosource.com]

An In-depth Technical Guide to the Discovery and Synthesis of Nonapeptide-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonapeptide-1, a synthetic peptide mimetic of a portion of the alpha-melanocyte-stimulating hormone (α-MSH), has garnered significant interest in the fields of dermatology and pharmacology. Its primary mechanism of action involves the competitive antagonism of the melanocortin 1 receptor (MC1R), a key regulator of melanogenesis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Nonapeptide-1. Detailed methodologies for its chemical synthesis via solid-phase peptide synthesis (SPPS) and recombinant production are presented, alongside protocols for key in vitro assays to characterize its bioactivity. Quantitative data on its binding affinity and inhibitory concentrations are summarized, and its downstream effects on the melanogenesis signaling cascade are illustrated. This document serves as a core technical resource for researchers and professionals involved in the study and development of peptide-based therapeutics targeting pigmentation and related pathways.

Discovery and Background

Nonapeptide-1, also known as Melanostatine-5, was developed in the 1990s through the screening of a peptide library to identify potent antagonists of the melanocortin-1 receptor (MC1R).[1] The research aimed to find a molecule that could competitively block the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), to MC1R on melanocytes.[2] By doing so, the signaling cascade that leads to the production of melanin (B1238610) could be inhibited. The amino acid sequence of Nonapeptide-1 is Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2.[3] Its structure is designed to mimic the α-MSH sequence, allowing it to occupy the MC1R binding site without initiating the downstream signaling pathway.[4]

Synthesis of Nonapeptide-1

The synthesis of Nonapeptide-1 can be achieved through two primary methodologies: chemical synthesis via solid-phase peptide synthesis (SPPS) and biotechnological production using recombinant DNA technology.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most common method for producing Nonapeptide-1 and other synthetic peptides.[5] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is typically employed. This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Manual Fmoc/tBu Solid-Phase Synthesis of Nonapeptide-1

-

Resin Preparation:

-

Start with a Rink Amide MBHA resin, which will yield a C-terminally amidated peptide upon cleavage.

-

Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

-

Fmoc-Deprotection:

-

Remove the Fmoc protecting group from the resin's amino group by treating it with 20% piperidine (B6355638) in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.

-

-

Amino Acid Coupling:

-

Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Val-OH) using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the Nonapeptide-1 sequence (Pro, Lys(Boc), Phe, D-Trp(Boc), Arg(Pbf), D-Phe, Pro, Met), ensuring the use of appropriate side-chain protecting groups (Boc for Lys and Trp, Pbf for Arg).

-

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (B109758) (DCM).

-

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the strong acid, with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to protect the peptide from side reactions. A common mixture is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5).

-

Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

-

-

Purification and Analysis:

-

Precipitate the cleaved peptide in cold diethyl ether and centrifuge to collect the crude product.

-

Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Verify the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

-

Recombinant Production

A more recent and scalable approach for Nonapeptide-1 synthesis involves recombinant DNA technology, specifically utilizing an intein-mediated expression system.

Experimental Workflow: Recombinant Production using an Intein Fusion System

Caption: Recombinant production workflow for Nonapeptide-1.

Methodology

-

Gene Synthesis and Cloning: A synthetic gene encoding a fusion protein of an intein (e.g., a variant of Ssp DnaB intein) and Nonapeptide-1 is designed and cloned into a suitable expression vector, such as a pET vector for expression in E. coli.

-

Expression: The expression vector is transformed into a suitable E. coli host strain (e.g., BL21(DE3)). The cells are cultured to a desired optical density, and the expression of the fusion protein is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification and Cleavage: The cells are harvested and lysed. The fusion protein is then purified from the cell lysate, often using affinity chromatography if the intein is fused to an affinity tag. The self-cleavage of the intein is then induced by a change in pH or temperature, releasing the Nonapeptide-1.

-

Final Purification: The released Nonapeptide-1 is further purified to a high degree using RP-HPLC.

Mechanism of Action and Signaling Pathway

Nonapeptide-1 functions as a competitive antagonist at the MC1R.[6] In normal physiology, α-MSH binds to MC1R, a G-protein coupled receptor, which activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the Cyclic AMP Response Element-Binding Protein (CREB). Activated CREB upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte differentiation and melanogenesis.[1] MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), leading to the synthesis of melanin.[8]

Nonapeptide-1 competitively binds to MC1R, preventing α-MSH from binding and thereby blocking the initiation of this signaling cascade.[6] This results in the downregulation of MITF and its target genes, leading to a reduction in melanin synthesis.[8]

Signaling Pathway of Nonapeptide-1 Action

Caption: Nonapeptide-1 signaling pathway in melanocytes.

Biological Activity and In Vitro Assays

The biological activity of Nonapeptide-1 is primarily assessed through a series of in vitro assays that measure its ability to inhibit various stages of the melanogenesis pathway.

Data Presentation: Quantitative Bioactivity of Nonapeptide-1

| Parameter | Value | Cell Line/System | Reference |

| MC1R Binding Affinity (Ki) | 40 nM | COS-1 cells expressing human MC1R | [8] |

| IC50 (cAMP Inhibition) | 2.5 nM | Melanocytes | [8] |

| IC50 (Melanosome Dispersion) | 11 nM | Melanocytes | [8] |

| IC50 (Melanogenesis) | 11 ± 7 nM | Not specified | [9] |

| Melanin Reduction | ~33% | Not specified | [2] |

Experimental Protocols for Key Assays

4.2.1. Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed reduction in melanin is not due to cytotoxicity.

-

Cell Seeding: Seed B16F10 melanoma cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of Nonapeptide-1 for 48-72 hours. Include a vehicle control.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.

4.2.2. Melanin Content Assay

This assay directly measures the amount of melanin produced by the cells.

-

Cell Seeding and Treatment: Seed B16F10 cells in a 6-well plate at a density of 1 x 10⁵ cells/well. After 24 hours, treat with Nonapeptide-1 and/or α-MSH for 72 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them in 1N NaOH containing 10% DMSO at 80°C for 1 hour.

-

Measurement: Measure the absorbance of the lysate at 405 nm. The melanin content can be normalized to the total protein content of the cells, which is determined separately using a BCA protein assay.

4.2.3. Tyrosinase Activity Assay

This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.

-

Cell Lysate Preparation: Prepare cell lysates from treated and control cells as described in the melanin content assay.

-

Reaction Mixture: In a 96-well plate, mix the cell lysate with L-DOPA (3,4-dihydroxy-L-phenylalanine), the substrate for tyrosinase.

-

Measurement: Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm over time. The rate of increase in absorbance is proportional to the tyrosinase activity.

4.2.4. cAMP Assay

This assay quantifies the level of intracellular cAMP, a key second messenger in the MC1R signaling pathway.

-

Cell Treatment: Treat melanocytes with α-MSH in the presence or absence of varying concentrations of Nonapeptide-1 for a short duration (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.

-

Measurement: Measure the cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) based kit according to the manufacturer's instructions.

Conclusion

Nonapeptide-1 is a well-characterized synthetic peptide that acts as a potent and selective antagonist of the MC1R. Its discovery has provided a valuable tool for studying the regulation of melanogenesis and has paved the way for its application in cosmetic and therapeutic contexts for the management of hyperpigmentation. The synthesis of Nonapeptide-1 is achievable through both robust chemical methods like SPPS and scalable recombinant technologies. The in vitro assays detailed in this guide provide a framework for the comprehensive evaluation of its biological activity. Further research into the clinical efficacy and safety of Nonapeptide-1 will continue to define its role in dermatology and beyond.

References

- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. med.upenn.edu [med.upenn.edu]

- 5. researchgate.net [researchgate.net]

- 6. 2.4. Tyrosinase Inhibition Assay [bio-protocol.org]

- 7. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. corepeptides.com [corepeptides.com]

Nonapeptide-1 and its Binding Affinity to the Melanocortin 1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of Nonapeptide-1 in relation to the melanocortin 1 receptor (MC1R). It consolidates quantitative data, details relevant experimental methodologies, and visualizes the core biological and experimental processes.

Executive Summary

Nonapeptide-1, also known as Melanostatine-5, is a synthetic biomimetic peptide that functions as a competitive antagonist of the melanocortin 1 receptor (MC1R).[1][2][3][4] Its structure is designed to mimic a segment of the alpha-melanocyte-stimulating hormone (α-MSH), allowing it to bind to MC1R without initiating the downstream signaling cascade responsible for melanogenesis.[2][3][5] This antagonistic action makes Nonapeptide-1 a subject of significant interest in dermatological research and cosmetic science for its potential to modulate skin pigmentation.[6][7][8] By competitively inhibiting α-MSH at the MC1R, Nonapeptide-1 effectively downregulates the synthesis of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color.[7][9][10]

Quantitative Binding and Functional Data

Nonapeptide-1 demonstrates a high and selective affinity for the human MC1R. Its efficacy as an antagonist has been quantified through various in vitro assays, which are summarized below.

| Parameter | Value | Units | Experimental Context |

| Binding Affinity (Ki) | 40 | nM | Competitive binding assay using COS-1 cells expressing human MC1R.[1][11] |

| Functional Antagonism (IC50) | 2.5 | nM | Inhibition of α-MSH-induced intracellular cAMP accumulation in melanocytes.[1] |

| Functional Antagonism (IC50) | 11 | nM | Inhibition of α-MSH-induced melanosome dispersion in melanocytes.[1] |

| Receptor Selectivity (Ki) | 470 | nM | Binding affinity for MC3R.[1][11] |

| Receptor Selectivity (Ki) | 1,340 | nM | Binding affinity for MC4R.[1][11] |

| Receptor Selectivity (Ki) | 2,400 | nM | Binding affinity for MC5R.[1][11] |

Table 1: Summary of Quantitative Data for Nonapeptide-1.

The data clearly indicate that Nonapeptide-1 is a potent and selective antagonist for MC1R, with significantly lower affinity for other melanocortin receptor subtypes.[1][11]

Mechanism of Action: MC1R Signaling Pathway

The binding of α-MSH to MC1R, a Gs-protein coupled receptor (GPCR), initiates a signaling cascade that culminates in melanin synthesis.[9][12] Nonapeptide-1 disrupts this process at its inception. By competitively binding to MC1R, it blocks α-MSH from activating the receptor, thereby inhibiting the entire downstream pathway.[7][9][10] This leads to a reduction in the expression of key melanogenic enzymes and, consequently, a decrease in melanin production.[1][13]

Experimental Protocols

The quantitative data presented in this guide are derived from specific biochemical and cell-based assays. The following sections provide an overview of the methodologies typically employed.

Competitive Radioligand Binding Assay (for Ki Determination)

This assay is used to determine the binding affinity (Ki) of a test compound (Nonapeptide-1) by measuring its ability to compete with a radiolabeled ligand for binding to a target receptor (MC1R).

Methodology:

-

Cell Culture and Membrane Preparation:

-

COS-1 cells (or another suitable cell line) are transiently transfected with a vector expressing human MC1R.

-

After incubation (typically 48-72 hours), cells are harvested.

-

Cell membranes are prepared through homogenization and centrifugation to isolate the fraction containing the receptors. The protein concentration of the membrane preparation is determined.

-

-

Binding Assay:

-

A constant concentration of a high-affinity radiolabeled MC1R agonist (e.g., [¹²⁵I]-NDP-α-MSH) is used.

-

A constant amount of the cell membrane preparation is added to assay tubes.

-

Increasing concentrations of unlabeled Nonapeptide-1 are added to the tubes to compete with the radioligand.

-

Control tubes are included for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of an unlabeled agonist).

-

-

Incubation and Separation:

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through.

-

Filters are washed rapidly with ice-cold buffer to remove any remaining unbound or non-specifically bound radioligand.

-

-

Detection and Data Analysis:

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of Nonapeptide-1. A sigmoidal dose-response curve is generated.

-

The IC50 value (the concentration of Nonapeptide-1 that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular cAMP Accumulation Assay (for Functional IC50 Determination)

This functional assay measures the ability of Nonapeptide-1 to inhibit the increase in intracellular cyclic AMP (cAMP) that is normally induced by an agonist like α-MSH.

Methodology:

-

Cell Culture:

-

Human epidermal melanocytes (HEM) or a suitable cell line expressing MC1R are cultured in appropriate media.

-

Cells are seeded into multi-well plates and allowed to adhere.

-

-

Assay Protocol:

-

The culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Cells are pre-incubated with increasing concentrations of Nonapeptide-1 for a short period (e.g., 30 minutes).[1]

-

A constant, sub-maximal concentration of α-MSH is then added to all wells (except the basal control) to stimulate cAMP production.

-

The plates are incubated for a defined period to allow for cAMP accumulation.

-

-

Detection and Analysis:

-

The reaction is stopped, and the cells are lysed.

-

The concentration of intracellular cAMP in the cell lysates is measured using a competitive immunoassay, such as an ELISA-based kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

The results are plotted as cAMP concentration (or percentage of stimulated control) versus the log concentration of Nonapeptide-1.

-

The IC50 value is determined from the resulting dose-response curve, representing the concentration of Nonapeptide-1 that inhibits the α-MSH-stimulated cAMP response by 50%.

-

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for determining the binding affinity of a peptide ligand through a competitive binding assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. theskinbeneath.com [theskinbeneath.com]

- 3. Science of Nonapeptide‑1: Peptide Frontier in Pigmentation [parlemag.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Nonapeptide-1 | Melanostatine™ 5 | Cosmetic Ingredients Guide [ci.guide]

- 6. biotechpeptides.com [biotechpeptides.com]

- 7. delvebeauty.com [delvebeauty.com]

- 8. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]

- 9. heraldonline.co.zw [heraldonline.co.zw]

- 10. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]

- 11. Nonapeptide-1 (acetate) - Applications - CAT N°: 27757 [bertin-bioreagent.com]

- 12. mdpi.com [mdpi.com]

- 13. storyconsole.miaminewtimes.com [storyconsole.miaminewtimes.com]

The Inhibition of Melanin Synthesis by Nonapeptide-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonapeptide-1 has emerged as a significant modulator of melanogenesis, offering a targeted approach to the inhibition of melanin (B1238610) synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the function of Nonapeptide-1, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways. As a competitive antagonist of the melanocortin 1 receptor (MC1R), Nonapeptide-1 effectively disrupts the signaling cascade that leads to the production of melanin, presenting a promising avenue for research and development in dermatology and cosmetology. This document serves as a comprehensive resource for professionals seeking to understand and apply the principles of Nonapeptide-1's bioactivity.

Introduction

Melanin, the primary pigment responsible for coloration in human skin, hair, and eyes, is produced through a complex biochemical process known as melanogenesis. While essential for protection against ultraviolet (UV) radiation, the overproduction or uneven distribution of melanin can lead to various hyperpigmentation disorders, such as melasma and sunspots.[1][2] The regulation of melanogenesis is a key area of research in dermatology and cosmetic science. Nonapeptide-1, a synthetic peptide with a sequence mimicking a portion of the alpha-melanocyte-stimulating hormone (α-MSH), has been identified as a potent inhibitor of melanin synthesis.[3][4] This guide delineates the core mechanisms of Nonapeptide-1, focusing on its role as a competitive antagonist at the MC1R and its subsequent effects on downstream signaling pathways.

Mechanism of Action: Competitive Antagonism of MC1R

The primary mechanism by which Nonapeptide-1 inhibits melanin synthesis is through its action as a competitive antagonist of the melanocortin 1 receptor (MC1R).[5][6]

α-Melanocyte-stimulating hormone (α-MSH), a key signaling molecule in melanogenesis, binds to and activates MC1R on the surface of melanocytes.[5] This activation initiates a downstream signaling cascade that ultimately leads to the synthesis of melanin. Nonapeptide-1, due to its structural similarity to α-MSH, competes for the same binding site on MC1R.[7] By occupying the receptor without activating it, Nonapeptide-1 effectively blocks α-MSH from binding and initiating the melanogenic signaling pathway.

This competitive antagonism has been shown to significantly reduce the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in the α-MSH signaling cascade.[7][8] The inhibition of cAMP production is a key step in the downstream suppression of melanogenesis.

Signaling Pathway

The binding of α-MSH to MC1R activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF).[9] MITF is the master regulator of melanogenic gene expression, controlling the transcription of key enzymes involved in melanin synthesis, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[9][10]

Nonapeptide-1 disrupts this cascade at its inception. By competitively inhibiting the binding of α-MSH to MC1R, it prevents the activation of adenylyl cyclase and the subsequent rise in intracellular cAMP levels.[8] This leads to a dose-dependent downregulation of MITF and, consequently, a reduction in the expression of tyrosinase, TRP-1, and TRP-2.[4][10]

Quantitative Data

The efficacy of Nonapeptide-1 in inhibiting the melanogenesis signaling pathway has been quantified in several in vitro studies. The following tables summarize the key inhibitory concentrations and binding affinities.

Table 1: In Vitro Efficacy of Nonapeptide-1

| Parameter | Value | Cell Line / System | Reference |

| IC50 (α-MSH-induced cAMP production) | 2.5 nM | Melanocytes | [8] |

| IC50 (α-MSH-induced melanosome dispersion) | 11 nM | Melanocytes | [8] |

| Ki (MC1R Binding Affinity) | 40 nM | COS-1 cells expressing human MC1R | [8][11] |

| Melanin Synthesis Reduction | ~33% | Not specified | [12] |

Table 2: Receptor Selectivity of Nonapeptide-1

| Receptor | Ki (nM) | Reference |

| MC1R | 40 | [8][11] |

| MC3R | 470 | [11] |

| MC4R | 1,340 | [11] |

| MC5R | 2,400 | [11] |

Experimental Protocols

The following protocols are synthesized from established methodologies for the assessment of melanin content and tyrosinase activity, key indicators of melanogenesis.

Melanin Content Assay

This protocol provides a method for quantifying the melanin content in cultured melanocytes.

Methodology:

-

Cell Harvesting: Culture melanocytes to the desired confluency. Harvest the cells by trypsinization or scraping and count them. Pellet a known number of cells (e.g., 1 x 105 cells) by centrifugation.[13]

-

Solubilization: Resuspend the cell pellet in 1 mL of 1N NaOH containing 10% DMSO.[13][14]

-

Incubation: Incubate the suspension at 80°C for 1-2 hours to dissolve the melanin granules.[13][14]

-

Clarification: Centrifuge the lysate at 12,000 x g for 10 minutes at room temperature to pellet any insoluble debris.[13]

-

Absorbance Measurement: Carefully transfer the supernatant to a new tube or a 96-well plate. Measure the absorbance of the supernatant at a wavelength between 470 nm and 492 nm using a spectrophotometer.[13][15]

-

Quantification: Prepare a standard curve using synthetic melanin of known concentrations dissolved in the same solubilization buffer. Use the standard curve to determine the melanin content in the samples. The results can be expressed as picograms of melanin per cell.[13]

In Vitro Tyrosinase Activity Assay

This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis, by monitoring the oxidation of L-DOPA.

Methodology:

-

Reagent Preparation:

-

Prepare a phosphate buffer solution (e.g., 100 mM, pH 6.8).

-

Prepare a solution of L-3,4-dihydroxyphenylalanine (L-DOPA) in the phosphate buffer.

-

Prepare solutions of the test compound (Nonapeptide-1) and a positive control (e.g., kojic acid) at various concentrations.

-

Prepare a tyrosinase solution (from mushroom or cell lysate) in cold phosphate buffer.[16]

-

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, L-DOPA solution, and the test compound or control.

-

Initiate the reaction by adding the tyrosinase solution to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes) to monitor the formation of dopachrome, the colored product of L-DOPA oxidation.[16]

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the test compound.

-

Determine the percentage of tyrosinase inhibition for each concentration relative to the untreated control.

-

If applicable, calculate the IC50 value of the test compound.

-

Clinical Evidence

A prospective, double-blind, randomized controlled pilot study investigated the efficacy of a proprietary formulation containing Nonapeptide-1 for the maintenance phase of melasma treatment.[17] The study reported that the group using the Nonapeptide-1 formulation showed a consistent reduction in the melasma area and severity index (MASI) score, whereas the control group, using only sunscreen, showed an increase from baseline.[17] While the improvement in the melasma severity score and mean melanin index did not reach statistical significance compared to the control group, the findings suggest a beneficial effect of Nonapeptide-1 in preventing the recurrence of melasma.[17]

Conclusion

Nonapeptide-1 presents a well-defined mechanism for the inhibition of melanin synthesis, primarily through the competitive antagonism of the MC1R. This action leads to the effective downregulation of the entire melanogenic cascade, from the reduction of intracellular cAMP to the decreased expression of key enzymes like tyrosinase. The quantitative data robustly supports its potency and selectivity. The provided experimental protocols offer a standardized framework for the in vitro evaluation of Nonapeptide-1 and other potential melanogenesis inhibitors. While further clinical investigation is warranted to fully elucidate its in vivo efficacy, Nonapeptide-1 stands as a compelling molecule for researchers, scientists, and drug development professionals working in the field of skin pigmentation and dermatological therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. corepeptides.com [corepeptides.com]

- 3. Nonapeptide-1 | Melanostatine™ 5 | Cosmetic Ingredients Guide [ci.guide]

- 4. Nonapeptide-1 (200mg) - Bio Tech Peptides Canada [biotechpeptides.ca]

- 5. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]

- 6. theskinbeneath.com [theskinbeneath.com]

- 7. lifetein.com [lifetein.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotechpeptides.com [biotechpeptides.com]

- 11. Nonapeptide-1 (acetate) - Applications - CAT N°: 27757 [bertin-bioreagent.com]

- 12. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]

- 13. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]

- 14. Quantitative analysis of melanin content in a three-dimensional melanoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 15. med.upenn.edu [med.upenn.edu]

- 16. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A randomized controlled pilot study of a proprietary combination versus sunscreen in melasma maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Nonapeptide-1: Structural Insights and Functional Analysis for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nonapeptide-1, a synthetic biomimetic peptide, has garnered significant attention in the fields of dermatology and pharmacology for its potent and specific modulation of skin pigmentation. This technical guide provides a comprehensive analysis of Nonapeptide-1, focusing on its structural characteristics, mechanism of action, and the identification of its active sites. We delve into the quantitative data supporting its biological activity and provide detailed experimental protocols for its functional assessment. This document aims to serve as a critical resource for researchers and professionals involved in the development of novel therapeutic and cosmetic agents targeting melanogenesis.

Biochemical Profile of Nonapeptide-1

Nonapeptide-1 is a synthetic peptide composed of nine amino acids. Its design is based on the structure of the alpha-melanocyte-stimulating hormone (α-MSH) to act as a competitive antagonist.

| Property | Value | Reference |

| Amino Acid Sequence | Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2 | |

| Molecular Formula | C61H87N15O9S | |

| Molecular Weight | 1206.52 g/mol | |

| CAS Number | 158563-45-2 | |

| Synonyms | Melanostatine-5, Melanostatine |

Mechanism of Action: Competitive Antagonism at the MC1 Receptor

The primary mechanism of action of Nonapeptide-1 is its function as a selective and competitive antagonist of the melanocortin 1 receptor (MC1R). MC1R is a key G-protein coupled receptor expressed on the surface of melanocytes, the cells responsible for melanin (B1238610) production.

Under normal physiological conditions, α-MSH binds to MC1R, initiating a downstream signaling cascade. This activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates the activity of tyrosinase, the rate-limiting enzyme in melanogenesis. The activation of this pathway ultimately results in the synthesis of melanin.

Nonapeptide-1, by mimicking the binding region of α-MSH, competes for the same binding site on MC1R. However, upon binding, it does not activate the receptor. Instead, it blocks α-MSH from binding and initiating the signaling cascade. This competitive inhibition prevents the rise in intracellular cAMP and the subsequent activation of tyrosinase and other melanogenesis-related proteins like tyrosinase-related protein-1 (TRP1), tyrosinase-related protein-2 (TRP2), and microphthalmia-associated transcription factor (MITF). The overall effect is a reduction in melanin synthesis. Some studies also suggest that Nonapeptide-1 can downregulate the expression of the MC1R itself.

Active Sites and Structure-Activity Relationship

While a definitive 3D crystal structure of Nonapeptide-1 is not publicly available, structure-function analysis has identified key residues crucial for its antagonist activity. The peptide was discovered through the screening of a large peptide library based on the α-MSH sequence.

The modifications in its amino acid composition and chirality are critical for its function. Specifically, the sequence D-Phe-L-Arg-D-Trp is considered to be a pivotal element for its potent antagonistic properties. Further studies have highlighted that the D-Trp at position 5 and the Phe at position 6 play essential roles in receptor inactivation. The presence of a D-Phe at position 3 also enhances its inhibitory effect. These residues likely form the primary interaction points with the binding pocket of the MC1R, enabling Nonapeptide-1 to effectively compete with the endogenous ligand, α-MSH.

Quantitative Biological Activity

The biological efficacy of Nonapeptide-1 has been quantified through various in vitro assays. These studies confirm its high affinity for MC1R and its potent inhibitory effects on the downstream signaling pathways.

| Parameter | Value | Cell Line/System | Reference |

| Ki for MC1R | 40 nM | COS-1 cells expressing human MC1R | |

| Ki for MC3R | 0.47 µM (470 nM) | COS-1 cells expressing human MC3R | |

| Ki for MC4R | 1.34 µM (1340 nM) | COS-1 cells expressing human MC4R | |

| Ki for MC5R | 2.4 µM (2400 nM) | COS-1 cells expressing human MC5R | |

| IC50 for α-MSH-induced cAMP accumulation | 2.5 nM | Melanocytes | |

| IC50 for α-MSH-induced melanosome dispersion | 11 nM | Melanocytes | |

| IC50 for α-MSH-induced melanosome dispersion | 11 ± 7 nM | Not Specified | |

| Melanin Synthesis Inhibition | ~33% reduction induced by α-MSH | Not Specified |

The data clearly indicates that Nonapeptide-1 is a highly selective antagonist for MC1R, with significantly lower affinity for other melanocortin receptor subtypes.

Experimental Protocols for Functional Assays

To facilitate further research and validation of Nonapeptide-1 and similar compounds, this section provides detailed methodologies for key functional assays.

Competitive Radioligand Binding Assay for MC1R

Objective: To determine the binding affinity (Ki) of Nonapeptide-1 for the MC1R.

Materials:

-

HEK293 cells stably expressing human MC1R.

-

[¹²⁵I]-(Tyr²)-Nle⁴-D-Phe⁷-α-MSH (Radioligand).

-

Non-labeled α-MSH (for non-specific binding).

-

Nonapeptide-1 (test compound).

-

Binding buffer (e.g., 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, 0.2% BSA, pH 7.4).

-

Scintillation fluid and counter.

Procedure:

-

Culture and harvest HEK293-hMC1R cells. Prepare cell membranes by homogenization and centrifugation.

-

Resuspend membrane pellets in binding buffer to a final protein concentration of 10-20 µ g/well .

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand (~50 pM final concentration), and 50 µL of varying concentrations of Nonapeptide-1 (e.g., 10⁻¹² to 10⁻⁵ M).

-

For total binding, add 50 µL of binding buffer instead of the test compound.

-

For non-specific binding, add 50 µL of a high concentration of non-labeled α-MSH (e.g., 1 µM).

-

Add 50 µL of the cell membrane preparation to each well.

-

Incubate the plate at 37°C for 2 hours with gentle agitation.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer.

-

Dry the filter plate and add scintillation fluid to each well.

-

Count the radioactivity in a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation after determining the IC50 from the competition curve.

Intracellular cAMP Accumulation Assay

Objective: To measure the ability of Nonapeptide-1 to inhibit α-MSH-induced cAMP production.

Materials:

-

B16-F10 murine melanoma cells (or other suitable melanocytic cell line).

-

α-MSH.

-

Nonapeptide-1.

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

Cell lysis buffer.

-

cAMP assay kit (e.g., HTRF, ELISA-based).

Procedure:

-

Seed B16-F10 cells in a 96-well plate and culture until they reach 80-90% confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-incubate the cells with various concentrations of Nonapeptide-1 and a fixed concentration of IBMX (e.g., 0.5 mM) for 30 minutes at 37°C.

-

Stimulate the cells with a fixed concentration of α-MSH (e.g., 100 nM) for 30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen assay format.

-

Generate a dose-response curve and calculate the IC50 value for the inhibition of cAMP production.

Melanin Content Assay

Objective: To quantify the effect of Nonapeptide-1 on melanin synthesis in cultured cells.

Materials:

-

B16-F10 murine melanoma cells or co-culture of normal human epidermal melanocytes (NHEM) and keratinocytes (NHEK).

-

α-MSH or other stimulants like L-Tyrosine or forskolin (B1673556) (optional, to induce melanogenesis).

-

Nonapeptide-1.

-

NaOH (1 M).

-

Spectrophotometer.

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of Nonapeptide-1 for a specified period (e.g., 72 hours). If using a stimulant, add it concurrently.

-

After the treatment period, wash the cells with PBS and detach them.

-

Count the cells for normalization.

-

Pellet the cells by centrifugation.

-

Solubilize the melanin in the cell pellet by adding 1 M NaOH and incubating at 80°C for 1 hour.

-

Measure the absorbance of the solubilized melanin at 405 nm using a spectrophotometer.

-

Create a standard curve using synthetic melanin to quantify the melanin content.

-

Normalize the melanin content to the cell number.

Conclusion

Nonapeptide-1 is a well-characterized synthetic peptide that acts as a potent and selective antagonist of the MC1R. Its mechanism of action, centered on the competitive inhibition of α-MSH binding, leads to a significant reduction in melanin synthesis. The identification of key residues responsible for its antagonist activity provides a solid foundation for the rational design of next-generation melanogenesis inhibitors. The quantitative data on its binding affinity and inhibitory concentrations underscore its potential for both cosmetic and therapeutic applications in hyperpigmentation disorders. The detailed experimental protocols provided herein offer a standardized approach for the functional evaluation of Nonapeptide-1 and other novel compounds in the drug discovery pipeline. Further research, including detailed structural studies of the Nonapeptide-1-MC1R complex, would provide even greater insight into its mode of action and facilitate the development of more potent and specific modulators of skin pigmentation.

In-Vitro Profile of Nonapeptide-1 Acetate Salt: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the preliminary in-vitro studies of Nonapeptide-1 acetate (B1210297) salt, a synthetic peptide known for its inhibitory effects on melanogenesis. This document is intended for researchers, scientists, and drug development professionals interested in the scientific basis and experimental evaluation of this compound.

Executive Summary

Nonapeptide-1 is a biomimetic peptide that acts as a competitive antagonist to the melanocortin 1 receptor (MC1R). By blocking the binding of α-melanocyte-stimulating hormone (α-MSH), Nonapeptide-1 effectively downregulates the signaling cascade that leads to melanin (B1238610) synthesis. In-vitro studies have demonstrated its potential to reduce melanin content and inhibit tyrosinase activity in skin cell models, suggesting its utility in cosmetic and therapeutic applications for hyperpigmentation. This guide summarizes the key quantitative data, details the experimental protocols used in these preliminary studies, and provides visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

Nonapeptide-1's primary mechanism of action is the competitive antagonism of the MC1R on melanocytes.[1] Under normal physiological conditions, α-MSH binds to MC1R, initiating a signaling cascade that increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates the microphthalmia-associated transcription factor (MITF). Activated MITF upregulates the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), leading to the synthesis of melanin.[3][4]

Nonapeptide-1, by occupying the MC1R binding site, prevents the binding of α-MSH and thereby inhibits this entire downstream signaling pathway.[1][5][6] This leads to a reduction in the expression and activity of tyrosinase and other melanogenic enzymes, resulting in decreased melanin production.[2][3][4] Some studies have indicated that Nonapeptide-1 can reduce melanin synthesis by approximately 33%.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary in-vitro studies of Nonapeptide-1 acetate salt.

| Parameter | Value | Cell Line/System | Reference |

| MC1R Binding Affinity (Ki) | 40 nM | COS-1 cells expressing human MC1R | [2][8] |

| IC50 (α-MSH-induced cAMP inhibition) | 2.5 nM | Melanocytes | [2] |

| IC50 (α-MSH-induced melanosome dispersion) | 11 nM | Melanocytes | [2][9][10] |

| Selectivity (Ki in µM) | MC3R: 0.47, MC4R: 1.34, MC5R: 2.4 | COS-1 cells expressing human receptors | [2][8] |

Table 1: Receptor Binding and Functional Inhibition Data

| In-Vitro Model | Treatment | Outcome | Reference |

| Human Epidermal Melanocytes (HEM) and HaCaT cells | 20 µM this compound for 3 days | Inhibition of basal melanin synthesis and reversal of UVA-induced melanin increase. | [2] |

| HaCaT and HEM cells | 20 µM this compound for 3 days | Downregulation of MC1R, tyrosinase, TRP1, TRP2, and MITF expression. | [2] |

Table 2: Effects on Melanogenesis in Cell Culture

Experimental Protocols

This section details the methodologies for the key in-vitro experiments cited in the study of this compound.

Cell Culture

-

Human Epidermal Melanocytes (HEM) and Human Keratinocytes (HaCaT): Cells are cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed cells (e.g., HaCaT or HEM) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).

-

Remove the treatment medium and add 20-30 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

-

Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well.

-

Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 490-590 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.[1]

Melanin Content Assay

-

Culture melanocytes (e.g., HEM or B16F10 melanoma cells) in a 6-well plate and treat with this compound with or without UVA irradiation.

-

After the treatment period, harvest the cells and count them.

-

Lyse the cell pellets by sonication in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM EDTA, 150 mM NaCl, 1 mM DTT, and protease inhibitors).

-

Pellet the pigment by centrifugation at 20,000 x g for 15 minutes at 4°C.

-

Wash the pellet with an ethanol/ether (1:1) solution.

-

Dissolve the melanin pellet in a solution of 1N NaOH containing 10% DMSO by incubating at 80°C for 2 hours.

-

Measure the absorbance of the solubilized melanin at 470 nm or 492 nm using a spectrophotometer.

-

Quantify the melanin content by comparing the absorbance to a standard curve generated with synthetic melanin. The results can be expressed as melanin content per cell or normalized to the total protein content of the cell lysate.[3][5]

Tyrosinase Activity Assay

-

Prepare cell lysates from treated and untreated melanocytes. Homogenize approximately 8 x 10^6 cells in 500 µL of ice-cold Tyrosinase Assay Buffer and centrifuge at 10,000 x g for 15 minutes at 4°C. The supernatant contains the tyrosinase enzyme.

-

In a 96-well plate, add the cell lysate to a reaction mixture containing L-DOPA (e.g., 5 mM) in a sodium phosphate (B84403) buffer (pH 6.8).

-

Incubate the plate at 37°C for 1 hour.

-

Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at various time points.

-

Tyrosinase activity is calculated based on the rate of dopachrome formation and can be expressed as a percentage of the activity in untreated control cells.

UVA Irradiation

-

For studies investigating the effect of Nonapeptide-1 on UVA-induced melanogenesis, cultured cells are exposed to a controlled dose of UVA radiation. A typical dose might be 2 J/cm² daily for two consecutive days.[11] Following each irradiation, the cells are treated with Nonapeptide-1.

Visualizations

Signaling Pathway of Nonapeptide-1 in Melanogenesis Inhibition

Caption: Signaling pathway of Nonapeptide-1's inhibition of melanogenesis.

Experimental Workflow for In-Vitro Evaluation of Nonapeptide-1

Caption: General experimental workflow for in-vitro testing of Nonapeptide-1.

Conclusion

The preliminary in-vitro data for this compound strongly support its mechanism of action as an inhibitor of melanogenesis through competitive antagonism of the MC1R. The provided experimental protocols offer a foundation for the replication and further investigation of its efficacy and potency in various cell-based models. Future research should focus on further elucidating its molecular interactions and evaluating its potential in more complex skin models.

References

- 1. MTT (Assay protocol [protocols.io]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. med.upenn.edu [med.upenn.edu]

- 6. Methodology for evaluation of melanin content and production of pigment cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Visualization of Intracellular Tyrosinase Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Synergistic Enhancement of Compromised Skin Radiance: A Clinical Investigation of Prinsepia utilis Royle Polysaccharides and Nonapeptide Co‐Application - PMC [pmc.ncbi.nlm.nih.gov]

The Signaling Pathway of Nonapeptide-1: A Technical Guide to its Mechanism of Action in Melanogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonapeptide-1, a synthetic biomimetic peptide, has garnered significant attention in the fields of dermatology and cosmetic science for its potent skin-lightening capabilities. This technical guide provides an in-depth exploration of the molecular signaling pathway of Nonapeptide-1, detailing its mechanism as a competitive antagonist of the melanocortin 1 receptor (MC1R). By elucidating its interaction with the α-melanocyte-stimulating hormone (α-MSH) pathway, this document serves as a comprehensive resource for researchers and professionals involved in the development of novel therapies for hyperpigmentation disorders. This guide includes a summary of quantitative efficacy data, detailed experimental protocols for key assays, and visualizations of the signaling cascades and experimental workflows to facilitate a thorough understanding of Nonapeptide-1's biological activity.

Introduction: The Role of Nonapeptide-1 in Skin Pigmentation

Skin pigmentation is a complex biological process primarily regulated by the synthesis and distribution of melanin (B1238610), a pigment produced by specialized cells called melanocytes.[1] The overproduction of melanin can lead to various hyperpigmentary disorders such as melasma and sunspots. Nonapeptide-1 is a nine-amino-acid peptide designed to modulate this process at its source.[2] It functions as a competitive antagonist of the alpha-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R) on melanocytes.[1][2] By blocking the binding of α-MSH, Nonapeptide-1 effectively inhibits the downstream signaling cascade that leads to melanin synthesis.[1] This targeted mechanism of action makes it a promising agent for the treatment of hyperpigmentation, offering a more precise approach compared to traditional skin-lightening agents.

The α-MSH Signaling Pathway and Nonapeptide-1's Point of Intervention

The synthesis of melanin is predominantly controlled by the α-MSH signaling pathway. This cascade is initiated when α-MSH, a hormone released in response to stimuli like UV radiation, binds to the MC1R on the surface of melanocytes. This binding event triggers a series of intracellular reactions that ultimately lead to the production of melanin.

The key steps in the α-MSH signaling pathway are as follows:

-

α-MSH Binding and MC1R Activation: α-MSH binds to the MC1R, a Gs protein-coupled receptor.

-

Adenylate Cyclase Activation: This binding activates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

cAMP-PKA Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB).

-

MITF Transcription: Phosphorylated CREB acts as a transcription factor, binding to the promoter of the Microphthalmia-associated Transcription Factor (MITF) gene and initiating its transcription.

-

Melanogenic Gene Expression: MITF, in turn, is a master regulator of melanogenesis. It promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2).

-

Melanin Synthesis: These enzymes catalyze the multi-step conversion of the amino acid tyrosine into melanin.

Nonapeptide-1 intervenes at the very first step of this pathway. As a structural mimic of α-MSH, it competitively binds to the MC1R, thereby preventing α-MSH from initiating the signaling cascade.[1] This blockade leads to a downstream reduction in the expression of MITF, tyrosinase, TRP1, and TRP2, resulting in decreased melanin synthesis.[1]

Diagram of the α-MSH Signaling Pathway and Nonapeptide-1 Intervention

Caption: Nonapeptide-1 competitively antagonizes α-MSH at the MC1R, blocking downstream signaling.

Quantitative Efficacy of Nonapeptide-1

The inhibitory effect of Nonapeptide-1 on the α-MSH signaling pathway has been quantified in various in vitro and clinical studies. The following table summarizes key quantitative data on its efficacy.

| Parameter | Value | Cell Line / Model | Reference |

| IC50 for α-MSH-induced cAMP inhibition | 2.5 nM | Melanocytes | --INVALID-LINK-- |

| IC50 for α-MSH-induced melanosome dispersion | 11 nM | Melanocytes | --INVALID-LINK-- |

| Ki for MC1R | 40 nM | COS-1 cells expressing human MC1R | --INVALID-LINK-- |

| Melanin Synthesis Reduction | Approx. 33% | Not specified | [3] |

| Tyrosinase Inhibition | 16.67% (at 0.3% v/v) | Human Melanocytes | [4] |

| Melanin Content Reduction | 27-43% (at 100 µM) | Melanocytes | [5] |

| Clinical Improvement | Significant reduction in melasma severity and mean melanin index | Human subjects with melasma | [1][6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of Nonapeptide-1.

Cell Culture

-

Cell Line: B16F10 mouse melanoma cells are commonly used for in vitro melanogenesis studies.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Melanin Content Assay

This assay quantifies the amount of melanin produced by cultured melanocytes following treatment with Nonapeptide-1.

-

Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[7]

-

Treatment: Treat the cells with various concentrations of Nonapeptide-1 and a positive control (e.g., α-MSH) for 48-72 hours.[7][8]

-

Cell Lysis: Wash the cells with PBS and lyse the cell pellets with 1N NaOH in 10% DMSO at 60-70°C for 1-2 hours.[7][8]

-

Quantification: Measure the absorbance of the lysate at 405 nm using a microplate reader. The melanin content is normalized to the total protein concentration of each sample, which can be determined using a BCA or Bradford protein assay.

Diagram of Melanin Content Assay Workflow

Caption: Workflow for determining cellular melanin content after Nonapeptide-1 treatment.

Cellular Tyrosinase Activity Assay

This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis, within the cells.

-

Cell Seeding and Treatment: Follow the same procedure as for the melanin content assay.

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them in a buffer containing 1% Triton X-100.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Enzymatic Reaction: Incubate the cell lysates with L-DOPA (3,4-dihydroxy-L-phenylalanine), the substrate for tyrosinase, at 37°C.

-

Measurement: Measure the formation of dopachrome (B613829), the product of the tyrosinase-catalyzed reaction, by reading the absorbance at 475 nm at regular intervals. Tyrosinase activity is expressed as the rate of dopachrome formation per microgram of protein.

Diagram of Tyrosinase Activity Assay Workflow

Caption: Workflow for measuring cellular tyrosinase activity.

cAMP Measurement Assay

This assay quantifies the intracellular levels of cyclic AMP (cAMP) to confirm the antagonistic effect of Nonapeptide-1 on the MC1R.

-

Cell Culture: Culture cells expressing MC1R (e.g., B16F10 or a recombinant cell line).

-

Pre-treatment: Pre-incubate the cells with various concentrations of Nonapeptide-1.

-

Stimulation: Stimulate the cells with a known concentration of α-MSH to induce cAMP production.

-

Cell Lysis and cAMP Quantification: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

-

Data Analysis: The reduction in α-MSH-induced cAMP levels in the presence of Nonapeptide-1 indicates its antagonistic activity.

Conclusion

Nonapeptide-1 presents a highly specific and effective mechanism for the inhibition of melanogenesis. Its action as a competitive antagonist of the MC1R directly targets the initial step of the α-MSH signaling pathway, leading to a significant reduction in melanin synthesis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of Nonapeptide-1 as a therapeutic agent for hyperpigmentation disorders. The detailed understanding of its signaling pathway is crucial for optimizing its application and exploring its full potential in dermatology and cosmetic science.

References

- 1. biotechpeptides.com [biotechpeptides.com]

- 2. delvebeauty.com [delvebeauty.com]

- 3. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]

- 4. Discovery of a Novel Cyclopeptide as Tyrosinase Inhibitor for Skin Lightening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptidesciences.com [peptidesciences.com]

- 6. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]

- 7. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Nonapeptide-1: A Technical Guide to its Impact on MITF and TRP-1/TRP-2 Expression in Melanogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonapeptide-1, a synthetic biomimetic peptide, has emerged as a significant modulator of skin pigmentation. This technical guide provides an in-depth analysis of its mechanism of action, specifically focusing on its impact on the expression of Microphthalmia-associated transcription factor (MITF), and the key melanogenic enzymes, Tyrosinase-related protein 1 (TRP-1) and Tyrosinase-related protein 2 (TRP-2). This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to support further research and development in the fields of dermatology and cosmetology.

Introduction

Melanogenesis, the process of melanin (B1238610) synthesis, is a complex cascade regulated by various signaling molecules and transcription factors. A key player in this pathway is the alpha-melanocyte-stimulating hormone (α-MSH), which binds to the melanocortin 1 receptor (MC1R) on melanocytes. This interaction triggers a downstream signaling cascade that ultimately leads to the production of melanin. Nonapeptide-1 is a peptide that acts as a competitive antagonist of α-MSH at the MC1R.[1][2] By blocking the binding of α-MSH to its receptor, Nonapeptide-1 effectively inhibits the entire downstream signaling pathway, leading to a reduction in melanin synthesis.[1][3][4] This inhibitory effect is mediated through the downregulation of key players in the melanogenic pathway, including MITF, TRP-1, and TRP-2.[5][6]

Mechanism of Action: The α-MSH Antagonist

Nonapeptide-1 functions as a competitive antagonist of the melanocortin 1 receptor (MC1R).[1][5][7] In the canonical melanogenesis pathway, the binding of α-MSH to MC1R activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][8] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB then upregulates the expression of MITF, the master regulator of melanocyte differentiation and melanogenesis.[8][9]

MITF proceeds to activate the transcription of key melanogenic enzymes, including tyrosinase (TYR), TRP-1, and TRP-2, which are essential for the conversion of tyrosine to melanin.[10][11] Nonapeptide-1 disrupts this cascade at its inception. By competitively binding to MC1R, it prevents α-MSH from initiating the signal, thereby inhibiting the increase in intracellular cAMP and the subsequent activation of PKA and CREB.[5][12] This leads to a dose-dependent downregulation of MITF, and consequently, a reduction in the expression of TRP-1 and TRP-2.[4][10][6]

Signaling Pathway Diagram

Caption: Nonapeptide-1 competitively inhibits the binding of α-MSH to MC1R.

Quantitative Impact on MITF, TRP-1, and TRP-2 Expression

The inhibitory effect of Nonapeptide-1 on the expression of MITF, TRP-1, and TRP-2 has been demonstrated in various in vitro studies. The following tables summarize the available quantitative data.

Table 1: Receptor Binding and cAMP Inhibition

| Parameter | Value | Cell Type | Reference |

| Ki for MC1R | 40 nM | COS-1 cells expressing human receptors | [5][13] |

| IC50 for α-MSH-induced cAMP accumulation | 2.5 nM | Melanocytes | [5][7][12] |

| IC50 for α-MSH-induced melanosome dispersion | 11 nM | Melanocytes | [5][7][12] |

Table 2: Effect of Nonapeptide-1 on Melanin Content and Protein Expression

| Parameter | Treatment | Result | Cell Type | Reference |

| Melanin Content | 30 ppm Nonapeptide-1 + 15 J/cm² UVA | Significant reduction in melanin content compared to UVA alone | Human epidermal melanocytes | [14] |

| MITF Expression (Relative Amount) | 30 ppm Nonapeptide-1 + 15 J/cm² UVA | ~40% reduction compared to UVA alone | Human epidermal melanocytes | [14] |

| Tyrosinase Expression (Relative Amount) | 30 ppm Nonapeptide-1 + 15 J/cm² UVA | ~30% reduction compared to UVA alone | Human epidermal melanocytes | [14] |

| MC1R, Tyrosinase, TRP-1, TRP-2, MITF Expression | 20 µM Nonapeptide-1 (3 days) | Downregulation of expression | HaCaT and HEM cells | [5] |

Note: The percentage reduction for MITF and Tyrosinase expression is an estimation based on the graphical data presented in the referenced source.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Nonapeptide-1's efficacy.

Cell Culture

Human epidermal melanocytes (HEM) and human keratinocyte (HaCaT) cell lines are commonly used.[4][5] Cells are cultured in appropriate media supplemented with growth factors and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Melanin Content Assay